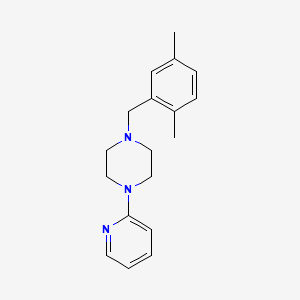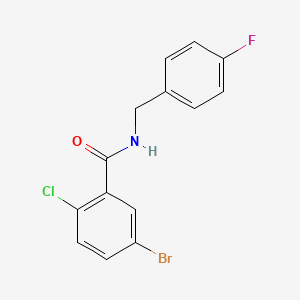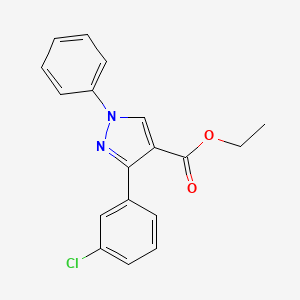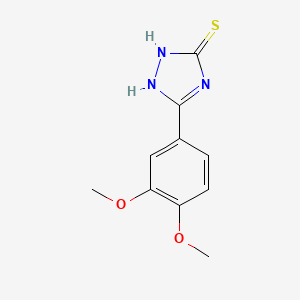![molecular formula C15H12ClFO2 B5875569 1-{2-[(2-chloro-6-fluorobenzyl)oxy]phenyl}ethanone](/img/structure/B5875569.png)
1-{2-[(2-chloro-6-fluorobenzyl)oxy]phenyl}ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{2-[(2-chloro-6-fluorobenzyl)oxy]phenyl}ethanone is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as CCFBE and has a molecular formula of C15H12ClFO2.
Mechanism of Action
The mechanism of action of 1-{2-[(2-chloro-6-fluorobenzyl)oxy]phenyl}ethanone involves the inhibition of MAO-A. This enzyme is responsible for the breakdown of neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain. By inhibiting MAO-A, 1-{2-[(2-chloro-6-fluorobenzyl)oxy]phenyl}ethanone increases the levels of these neurotransmitters in the brain, which can have a positive effect on mood, behavior, and cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-{2-[(2-chloro-6-fluorobenzyl)oxy]phenyl}ethanone are primarily related to its activity as a selective inhibitor of MAO-A. This compound has been shown to increase the levels of neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain, which can have a positive effect on mood, behavior, and cognitive function. However, the exact biochemical and physiological effects of this compound are still being studied.
Advantages and Limitations for Lab Experiments
One advantage of using 1-{2-[(2-chloro-6-fluorobenzyl)oxy]phenyl}ethanone in lab experiments is its potential as a selective inhibitor of MAO-A. This compound has been shown to have activity against this enzyme, which can be useful in the study of psychiatric disorders and other neurological conditions. However, one limitation of using this compound in lab experiments is its potential toxicity and side effects. Further studies are needed to determine the safety and efficacy of this compound in vivo.
Future Directions
There are several future directions for the study of 1-{2-[(2-chloro-6-fluorobenzyl)oxy]phenyl}ethanone. One area of research is the development of more potent and selective MAO-A inhibitors based on this compound. Another area of research is the study of the biochemical and physiological effects of this compound in vivo, including its potential as a treatment for psychiatric disorders and other neurological conditions. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans.
Synthesis Methods
The synthesis of 1-{2-[(2-chloro-6-fluorobenzyl)oxy]phenyl}ethanone involves the reaction between 2-(2-chloro-6-fluorobenzyl)phenol and ethyl benzoylacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide and is typically heated to a temperature of around 100°C. The resulting product is then purified using techniques such as column chromatography or recrystallization.
Scientific Research Applications
1-{2-[(2-chloro-6-fluorobenzyl)oxy]phenyl}ethanone has been studied for its potential applications in a variety of scientific research fields, including medicinal chemistry, pharmacology, and neuroscience. This compound has been shown to have activity as a selective inhibitor of monoamine oxidase A (MAO-A), an enzyme involved in the breakdown of neurotransmitters such as serotonin, norepinephrine, and dopamine. Inhibition of MAO-A has been linked to the treatment of depression, anxiety, and other psychiatric disorders.
properties
IUPAC Name |
1-[2-[(2-chloro-6-fluorophenyl)methoxy]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFO2/c1-10(18)11-5-2-3-8-15(11)19-9-12-13(16)6-4-7-14(12)17/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOHFKOBQPDAZME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1OCC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-ethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide](/img/structure/B5875505.png)




![2-[(2-cyanophenyl)thio]-N,N-diethylbenzamide](/img/structure/B5875539.png)
![N-(2-chloro-3-pyridinyl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide](/img/structure/B5875543.png)


![2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazole-3-carbohydrazide](/img/structure/B5875573.png)
![2-methyl-7-(4-morpholinyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5875581.png)
![5-[(2,4-dichlorophenoxy)methyl]-3-(1-piperidinylmethyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B5875589.png)
